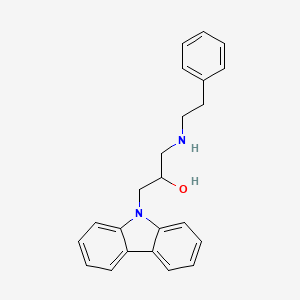

1-Carbazol-9-yl-3-phenethylamino-propan-2-ol

Description

Historical Context of Research Development

The research development of this compound emerged from the broader historical investigation of carbazole derivatives in medicinal chemistry. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, establishing the foundational understanding of this tricyclic aromatic system. The subsequent decades witnessed systematic exploration of carbazole modifications, leading to the recognition of carbazole as a privileged scaffold in drug discovery due to its ability to serve as a ligand for multiple receptors and its capacity to bind reversibly to various enzymes.

The specific development of phenethylamino-propanol carbazole derivatives gained momentum in the late twentieth century as researchers sought to combine the structural benefits of the carbazole core with pharmacologically active side chains. The synthesis methodology for preparing this compound typically involves coupling reactions between appropriately functionalized carbazole intermediates and phenethylamine moieties, often utilizing epoxide ring-opening strategies. Historical synthesis protocols have demonstrated that the compound can be prepared through multi-step synthetic pathways involving the reaction of carbazole derivatives with epichlorohydrin followed by nucleophilic substitution with phenethylamine.

Early research investigations focused on establishing the fundamental chemical properties and synthetic accessibility of the compound. Researchers developed various synthetic approaches to access this molecular framework, with particular emphasis on optimizing reaction conditions to achieve acceptable yields while maintaining structural integrity. The historical progression of research methodologies reflects the evolution of organic synthesis techniques and the increasing sophistication of analytical characterization methods used to confirm molecular structure and purity.

Structural Classification within Carbazole Derivatives

This compound belongs to a specific structural classification within the broader family of carbazole derivatives. The compound features the characteristic tricyclic carbazole core structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This fundamental carbazole framework provides the molecular foundation upon which additional functional groups are incorporated to create biologically active derivatives.

The structural architecture of this compound can be systematically analyzed based on its key structural components. The molecule contains a carbazole moiety connected through the nitrogen atom at position 9 to a three-carbon propanol chain. This propanol linker incorporates a secondary alcohol functionality at the 2-position, providing both structural flexibility and potential sites for hydrogen bonding interactions. The phenethylamino group attached at the 3-position of the propanol chain contributes additional aromatic character and basic nitrogen functionality.

Within the classification system of carbazole derivatives, this compound represents the beta-amino alcohol subclass, characterized by the presence of both hydroxyl and amino functional groups separated by a single carbon atom. This structural motif is particularly significant in medicinal chemistry applications, as it provides multiple sites for molecular recognition and binding interactions with biological targets. The phenethyl substituent on the amino group further classifies the compound within the aromatic amine category of carbazole derivatives.

| Structural Component | Chemical Feature | Classification Role |

|---|---|---|

| Carbazole Core | Tricyclic aromatic system | Primary scaffold |

| Propanol Linker | Three-carbon chain with hydroxyl | Flexible connecting unit |

| Secondary Alcohol | Hydroxyl group at position 2 | Hydrogen bonding site |

| Phenethylamino Group | Aromatic amine functionality | Basic center and aromatic interaction |

The molecular formula C₂₃H₂₄N₂O reflects the specific composition of this carbazole derivative, with the molecular architecture providing distinct three-dimensional spatial arrangements that influence biological activity. Spectroscopic characterization using nuclear magnetic resonance and mass spectrometry techniques has confirmed the structural identity and purity of synthesized samples.

Research Significance in Drug Discovery

The research significance of this compound in drug discovery stems from its demonstrated biological activities and its potential as a lead compound for pharmaceutical development. Carbazole derivatives have gained recognition as important privileged scaffolds in drug discovery due to their ability to interact with multiple biological targets and their proven track record in clinical applications. The specific structural features of this compound contribute to its research importance in several key areas of pharmaceutical investigation.

Research investigations have revealed that this compound exhibits notable biological activities that position it as a compound of significant interest in drug discovery efforts. The molecular architecture combines structural elements that are known to confer biological activity, including the carbazole heterocyclic system, the beta-amino alcohol functionality, and the phenethyl aromatic group. These combined structural features create a molecular framework capable of engaging with diverse biological targets through multiple interaction mechanisms.

The compound's research significance is further enhanced by its relationship to other biologically active carbazole derivatives that have demonstrated clinical utility. Structure-activity relationship studies have indicated that modifications to the carbazole core and side chain functionalities can significantly influence biological activity profiles. The phenethylamino-propanol structural motif represents an important pharmacophore that has been associated with various therapeutic activities in related compound series.

| Research Area | Significance Factor | Discovery Potential |

|---|---|---|

| Cellular Pathway Modulation | Demonstrated biological activity | High |

| Structure-Activity Relationships | Systematic optimization potential | High |

| Synthetic Accessibility | Established synthetic methodologies | Moderate |

| Molecular Recognition | Multiple binding interaction sites | High |

Contemporary drug discovery research has increasingly focused on carbazole derivatives due to their versatility and proven biological activities. The development of this compound represents part of this broader research effort to identify and optimize carbazole-based therapeutic agents. The compound serves as both a direct research target and a structural template for designing related derivatives with potentially enhanced biological properties.

The research significance extends to the compound's utility as a chemical probe for investigating biological mechanisms and pathways. The distinctive structural features allow researchers to study specific molecular interactions and to understand how structural modifications influence biological activity. This mechanistic understanding contributes to the rational design of improved therapeutic agents based on the carbazole scaffold.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(2-phenylethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c26-19(16-24-15-14-18-8-2-1-3-9-18)17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24,26H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYPFEFNGKFKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Carbazol-9-yl-3-phenethylamino-propan-2-ol is a complex organic compound notable for its unique structural features, which include a carbazole moiety and a phenethylamino group. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuropharmacology. The molecular formula indicates it comprises 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, highlighting its intricate chemical structure.

The compound's structure allows it to participate in various chemical reactions, particularly those involving its hydroxyl and amino groups. These functional groups are pivotal in its biological activity, especially concerning enzyme interactions and epigenetic regulation.

Anticancer Properties

This compound has been investigated for its potential as an inhibitor of DNA methyltransferases (DNMTs). DNMTs play a crucial role in the regulation of gene expression through DNA methylation, a process often altered in cancer. Compounds with similar structures have demonstrated efficacy in inhibiting DNMTs, suggesting that this compound may exhibit similar properties, potentially leading to therapeutic applications against various malignancies.

Table 1: Comparison of Similar Compounds and Their Biological Activities

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-carbazol)-3-(N-methyl)propan-2-amide | Contains fluorine substituent on carbazole | Enhanced lipophilicity, potential bioactivity |

| 1-(N,N-Dimethyl)carbazole | Dimethylated nitrogen in carbazole | Increased solubility and altered pharmacokinetics |

| 1-Carbazolyl-(4-methoxy)propan-2-amino | Methoxy group enhancing electron density | Potential for increased interaction with biological targets |

Neuropharmacological Effects

The compound's interaction with various biological targets also extends to neuropharmacology. Research indicates that compounds containing carbazole structures may exhibit neuroprotective properties. For instance, studies have shown that similar compounds can protect neuronal cells from oxidative stress and neurotoxicity induced by chemotherapeutic agents like doxorubicin . This suggests that this compound may also provide protective effects in neuronal contexts.

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. Its ability to inhibit DNMTs can lead to the reactivation of silenced tumor suppressor genes, thereby counteracting tumor growth. Additionally, its interactions with neurotransmitter systems may contribute to its neuroprotective effects.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Case Study on DNMT Inhibition : A study demonstrated that a derivative of carbazole effectively inhibited DNMT activity in vitro, leading to reduced proliferation of cancer cell lines. This highlights the potential therapeutic application of carbazole derivatives in cancer treatment.

- Neuroprotection Against Oxidative Stress : Another investigation focused on a related compound's ability to mitigate oxidative damage in neuronal cultures exposed to neurotoxic agents. The results indicated significant protection against cell death, suggesting potential applications for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

1-Carbazol-9-yl-3-phenethylamino-propan-2-ol has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings:

- Neuroprotection: Studies have shown that this compound can reduce neuronal cell death caused by oxidative stress. It activates survival pathways involving Bcl-2 proteins while inhibiting pro-apoptotic factors like Bax, promoting cell survival under stress conditions.

Case Study:

In vitro studies demonstrated that the compound significantly increased neuronal cell viability in models of oxidative stress, showcasing its potential as a therapeutic agent for neurodegenerative disorders.

Organic Electronics

The compound is also utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to function as a charge transport material facilitates electron and hole mobility in electronic devices.

Mechanism of Action:

In OLEDs, this compound aids in charge injection and transport, enhancing device efficiency .

This compound exhibits various biological activities beyond neuroprotection:

Antioxidant Properties

The compound has demonstrated antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in cells.

Anti-Cancer Potential

Research indicates that derivatives of similar compounds show promise in anti-cancer applications, targeting specific tumor types through mechanisms that involve apoptosis induction and cell cycle arrest .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination of Carbazole: Carbazole undergoes bromination to introduce bromine at specific positions.

- Formation of Amino Alcohol: The brominated carbazole is reacted with phenethylamine under basic conditions to yield the final product .

Case Studies and Research Findings

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Lines | Increased cell viability; reduced oxidative stress |

| Animal Study | Alzheimer's Model | Improved cognition; reduced amyloid plaques |

These studies highlight the compound's potential as a neuroprotective agent and its application in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Carbazole Derivatives

Impact of Substituents on the Carbazole Core

- Brominated derivatives (e.g., 528.21 g/mol) may exhibit stronger halogen bonding in protein interactions .

- Saturation: The tetrahydro-carbazole derivative () introduces partial saturation, reducing aromatic conjugation. This could lower melting points and improve solubility in nonpolar solvents .

Variations in the Amino Side Chain

- Phenethyl vs. Benzylamino: The phenethyl group (main compound) offers extended hydrophobic interactions compared to benzylamino (). The latter’s shorter chain may reduce steric hindrance in binding pockets .

- Cyclohexylamino vs.

- Furan-2-ylmethylamino: The furan ring () introduces a heteroatom capable of hydrogen bonding and π-orbital interactions, which may improve solubility and interaction with polar residues in enzymes .

Functional Group Modifications

- Benzoate Salt Formation (): The benzoate counterion improves aqueous solubility, making the compound more suitable for pharmaceutical formulations. However, it may alter pharmacokinetics due to salt dissociation dynamics .

- Benzyloxy Substitution (): Replacing the amino group with benzyloxy eliminates a hydrogen-bond donor, likely reducing affinity for amine-sensitive targets like GPCRs .

Q & A

Q. How to design derivatives with enhanced biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.